L-Tyrosine, N-(1-oxoundecyl)-
Description
Overview of L-Tyrosine as a Scaffold in Chemical Biology and Materials Science
L-tyrosine, a non-essential aromatic amino acid, is a fundamental building block for proteins and a precursor to key biological molecules such as neurotransmitters and hormones. nih.govwikipedia.org Beyond its physiological roles, the distinct chemical structure of L-tyrosine makes it a valuable scaffold in the development of advanced materials. nih.gov Its inherent biocompatibility and biodegradability are highly desirable properties for biomedical applications. nih.gov
In materials science, academic research has leveraged L-tyrosine to synthesize a variety of polymers, including polyarylates, polycarbonates, and polyurethanes. These tyrosine-derived polymers are being explored for applications in tissue engineering and drug delivery, owing to their excellent biocompatibility and tunable mechanical properties. The aromatic side chain of tyrosine contributes to material strength and stability through π-π stacking interactions.
Furthermore, L-tyrosine and its simple derivatives are known to undergo self-assembly in aqueous media, forming well-ordered supramolecular structures such as nanotubes, nanofibers, nanoribbons, and hydrogels. nih.govnih.govrsc.org This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic rings. nih.govchemrxiv.org These self-assembled structures are investigated as potential biomaterials that can mimic the natural extracellular matrix, providing scaffolds for cell growth and tissue regeneration. nih.gov The ability to form hydrogels under specific conditions makes tyrosine-based molecules candidates for creating injectable biomaterials for various therapeutic applications. nih.govchemrxiv.org
Significance of N-Acylation in Modulating Amino Acid Properties for Research Applications
N-acylation, the process of attaching a fatty acyl group to the amino group of an amino acid, is a powerful strategy for modifying its properties for research applications. academie-sciences.fr This modification transforms the zwitterionic amino acid into an amphiphilic molecule, possessing both a hydrophilic polar head group (the amino acid residue) and a hydrophobic tail (the acyl chain). academie-sciences.fracademie-sciences.fr These N-acylated amino acids, including N-(1-oxoundecyl)-L-tyrosine, are classified as anionic surfactants and exhibit valuable surface-active properties. researchgate.net
The introduction of the acyl chain induces self-assembly in aqueous solutions. academie-sciences.fr Above a specific concentration, known as the critical micelle concentration (CMC), these molecules aggregate to form structures like micelles, where the hydrophobic tails are shielded from the water, and the hydrophilic heads are exposed. academie-sciences.frnih.gov This behavior is central to their applications in detergency, cosmetics, and as carriers for hydrophobic drugs. academie-sciences.frmdpi.com
Academic inquiry has shown that the properties of these surfactants can be precisely tuned by altering the length and degree of saturation of the acyl chain. researchgate.netsemanticscholar.org Key findings include:
Critical Micelle Concentration (CMC): The CMC value generally decreases as the length of the hydrophobic alkyl chain increases, indicating that micellization becomes more favorable with greater hydrophobicity. academie-sciences.fracademie-sciences.fr
Surface Tension: N-acyl amino acids are effective at reducing the surface tension of water.
Foaming Properties: The length of the acyl chain influences foamability and foam stability, important characteristics for personal care products. chalmers.se
Biological Activity: The chain length also affects the biological properties of the surfactants. For instance, studies on N-acyl tyrosine derivatives have shown that antibacterial activity can be optimized by selecting a specific chain length, with the C12 derivative often showing high efficacy. academie-sciences.frresearchgate.net
The amide bond formed during N-acylation can participate in hydrogen bonding, which, along with hydrophobic effects, contributes to the stability and morphology of the self-assembled aggregates. researchgate.net This ability to modulate self-assembly and physicochemical properties through systematic changes in the acyl chain makes N-acylation a critical tool in designing functional molecules for targeted research applications.
Scope of Academic Inquiry for N-(1-oxoundecyl)-L-Tyrosine and Related Conjugates
The specific compound L-Tyrosine, N-(1-oxoundecyl)- features an 11-carbon acyl chain (undecanoyl). While direct academic literature on this exact molecule is limited, the scope of scientific inquiry is well-established through extensive research on the homologous series of N-acyl-L-tyrosine derivatives, particularly those with acyl chains containing 10 (decanoyl), 12 (lauroyl/dodecanoyl), and 14 (myristoyl) carbons. academie-sciences.fracademie-sciences.frresearchgate.net
Research in this area focuses on understanding the structure-property relationships by systematically varying the length of the hydrophobic tail. semanticscholar.org The primary goals of this academic inquiry are:
Synthesis and Characterization: Developing efficient methods for synthesizing N-acyl-L-tyrosine derivatives. Common methods involve the condensation of L-tyrosine esters with fatty acid chlorides. academie-sciences.fr The resulting compounds are then characterized using spectral analysis. researchgate.net
Physicochemical Properties: Quantifying how properties like the critical micelle concentration (CMC) and surface tension change with the acyl chain length. This data is crucial for predicting the behavior of these surfactants in various applications. As a general trend, the CMC decreases as the carbon chain length of the acyl group increases. academie-sciences.fr
Self-Assembly Behavior: Investigating the formation of aggregates like micelles and hydrogels. The size, shape, and stability of these assemblies are highly dependent on the molecular structure, including the tail length. academie-sciences.fr
Biological and Functional Properties: Evaluating properties such as antibacterial activity. Research has shown that an optimal chain length exists for maximizing efficacy against certain bacteria, with studies pointing to N-dodecanoyl-L-tyrosine (C12) as having potent activity. academie-sciences.frresearchgate.net The influence of the chain on antioxidant properties has also been an area of investigation. semanticscholar.org
The study of N-(1-oxoundecyl)-L-tyrosine fits within this framework, providing a data point between the well-studied C10 and C12 derivatives. Research on this and related conjugates aims to build a comprehensive model that correlates the molecular architecture of N-acyl-L-tyrosine compounds with their functional performance as surfactants, biomaterials, and biologically active agents.
Interactive Data
The table below presents research findings on the physicochemical properties of N-acyl-L-tyrosine derivatives, illustrating the impact of the acyl chain length.
Table 1: Effect of Acyl Chain Length on the Critical Micelle Concentration (CMC) of N-Acyl-L-Tyrosine Derivatives. As shown, the concentration required for micelle formation decreases significantly as the length of the hydrophobic acyl chain increases from 8 to 14 carbons. academie-sciences.fr
Structure
2D Structure
3D Structure
Properties
CAS No. |
823817-11-4 |
|---|---|
Molecular Formula |
C20H31NO4 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid |
InChI |
InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h11-14,18,22H,2-10,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1 |
InChI Key |
DWFOFHMNLLAHJK-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for N 1 Oxoundecyl L Tyrosine
Chemical Synthesis Approaches for N-Acyl Amino Acids
Chemical synthesis remains a primary route for the production of N-acyl amino acids, offering versatility and scalability. The core of these methods is the activation of the carboxylic acid to facilitate the nucleophilic attack by the amino group of the amino acid.
Amide Bond Formation Strategies for N-Acylation of L-Tyrosine
The formation of the amide linkage between L-Tyrosine and an undecanoyl group can be accomplished through several established organic chemistry strategies.
One of the most common and industrially applied methods is the Schotten-Baumann reaction . researchgate.netwikipedia.org This process involves the reaction of L-Tyrosine with an activated form of undecanoic acid, typically undecanoyl chloride, under alkaline aqueous conditions. wikipedia.orgtandfonline.comgoogle.com The base, often sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, driving the condensation forward. wikipedia.orgtandfonline.com The reaction is typically performed in a two-phase solvent system, where the base in the aqueous phase neutralizes the acid, while the reactants and product remain primarily in the organic phase. wikipedia.org
Another widely used approach involves the use of coupling reagents to facilitate amide bond formation directly from undecanoic acid and L-Tyrosine. hepatochem.comiris-biotech.de These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that readily reacts with the amine. Common classes of coupling reagents include:
Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are frequently used, often with additives such as 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and suppress racemization of the chiral amino acid center. hepatochem.compeptide.combachem.com
Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators. peptide.com
Uronium/Aminium Salts : Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and ability to promote rapid coupling with low rates of epimerization. peptide.combachem.com
Optimization of Reaction Conditions and Yields for N-(1-oxoundecyl)-L-Tyrosine
To maximize the yield and purity of N-(1-oxoundecyl)-L-Tyrosine, careful optimization of reaction parameters is crucial. Key variables include temperature, pH, solvent, and the stoichiometry of reactants.
For the Schotten-Baumann reaction, maintaining an alkaline pH (typically 8-10) is essential to ensure the amino group of L-Tyrosine is deprotonated and thus sufficiently nucleophilic. uni-duesseldorf.degoogle.com However, excessively high pH can increase the rate of hydrolysis of the undecanoyl chloride, a competing side reaction. google.com Temperature control is also important; reactions are often initiated at cooler temperatures (10-15°C) to manage the exothermic nature of the acylation. google.com
When using coupling reagents, the choice of solvent is critical. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are commonly employed. tandfonline.com The reaction temperature is typically kept at room temperature or below to preserve the stereochemical integrity of the L-Tyrosine. The molar ratio of the coupling agent and any additives relative to the carboxylic acid must be carefully controlled to ensure complete activation without generating excessive side products.
Below is an illustrative data table showing how reaction conditions could be optimized for the synthesis of an N-acyl tyrosine derivative.
| Parameter | Condition A | Condition B | Condition C (Optimized) | Outcome |
| Acylating Agent | Undecanoyl Chloride | Undecanoic Acid / DIC / HOBt | Undecanoyl Chloride | Schotten-Baumann offers cost-effectiveness. |
| Solvent | Water / Dichloromethane | THF | Water / THF (Biphasic) | Biphasic system improves separation. |
| Base | NaOH | N-Methylmorpholine (NMM) | K₂CO₃ | K₂CO₃ provides milder basicity. |
| Temperature | 25°C | 0°C → 25°C | 10°C → 25°C | Controlled temperature minimizes side reactions. |
| pH | >11 | N/A (Anhydrous) | 9-10 | Optimal pH for nucleophilicity vs. hydrolysis. |
| Molar Ratio (Acyl:Tyr) | 1.1 : 1 | 1.1 : 1 | 1.05 : 1 | Slight excess of acylating agent drives reaction. |
| Illustrative Yield | 75% | 88% | 92% | Optimized conditions lead to higher yield. |
This table presents hypothetical data for illustrative purposes based on typical optimization studies for N-acylation reactions.
Protecting Group Strategies in L-Tyrosine N-Acylation
L-Tyrosine possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group on its side chain. sbsgenetech.com To achieve selective N-acylation and prevent unwanted side reactions, such as O-acylation of the phenolic hydroxyl or polymerization, a protecting group strategy is often necessary. sbsgenetech.comnih.gov
Carboxyl Group Protection : The carboxylic acid moiety is typically protected as an ester, for example, a methyl or ethyl ester, to prevent it from reacting with activated intermediates. This protecting group can be removed by saponification (alkaline hydrolysis) after the N-acylation is complete. tandfonline.com
In a typical synthetic sequence, L-Tyrosine would first have its carboxyl and hydroxyl groups protected. The resulting doubly protected L-Tyrosine would then be N-acylated with undecanoyl chloride or undecanoic acid with a coupling reagent. The final step involves the deprotection of the carboxyl and hydroxyl groups to yield the final product, N-(1-oxoundecyl)-L-Tyrosine.
Biocatalytic and Enzymatic Synthesis Routes
As an alternative to traditional chemical synthesis, biocatalytic methods offer a greener and more selective approach to producing N-acyl amino acids. d-nb.infonih.gov These methods utilize enzymes or whole-cell systems to catalyze the amide bond formation under mild, aqueous conditions, often with high regio- and stereoselectivity, thus avoiding the need for protecting groups. nih.gov
Enzyme-Catalyzed N-Acylation of L-Tyrosine using Fatty Acids or Derivatives
Several classes of hydrolytic enzymes have been shown to catalyze the synthesis of N-acyl amino acids by operating in reverse of their natural function. nih.gov
Lipases : These enzymes (EC 3.1.1.3), such as the widely used immobilized lipase from Candida antarctica B (Novozym® 435), can effectively catalyze the amidation between a fatty acid (undecanoic acid) and an amino acid (L-Tyrosine). beilstein-journals.orgsnu.ac.kr The reaction is often performed in non-aqueous or low-water systems to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. snu.ac.kr Optimization of parameters like solvent hydrophobicity, temperature, and substrate molar ratio is critical for achieving high conversion yields. researchgate.net
Aminoacylases : These enzymes (EC 3.5.1.14) are promising catalysts for the selective N-acylation of L-amino acids in aqueous media. uni-duesseldorf.denih.gov While their traditional industrial application is in the hydrolytic resolution of racemic N-acetyl-amino acids, they can also be used for synthesis. d-nb.info Studies have shown that aminoacylases from Streptomyces species can catalyze the acylation of various amino acids. uni-duesseldorf.de However, substrate specificity can be a limitation; for instance, one study noted that acylase I from pig kidney was not effective for the synthesis of N-lauroyl-L-tyrosine, suggesting that enzyme screening is crucial for this specific substrate. researchgate.net
The table below summarizes representative enzymes used for N-acyl amino acid synthesis.
| Enzyme Class | Specific Enzyme (Example) | Acyl Donor | Amino Acid Acceptor | Key Characteristics |
| Lipase | Candida antarctica Lipase B | Fatty Acids (C8-C18) | L-Lysine, L-Glycine | High stability, broad substrate scope, often used in organic solvents. researchgate.netresearchgate.net |
| Aminoacylase | Streptomyces ambofaciens aminoacylase | Fatty Acids (C10-C12) | Various L-amino acids | High selectivity for α-amino group, operates in aqueous media. uni-duesseldorf.de |
| Aminoacylase | Burkholderia sp. aminoacylase | Fatty Acids (C12) | Various L-amino acids | Efficiently catalyzes synthesis of N-lauroyl-L-amino acids. uni-duesseldorf.de |
This table provides examples of enzyme classes and their general applicability. Specific performance for N-(1-oxoundecyl)-L-Tyrosine would require experimental validation.
Microbial Engineering for Production of L-Tyrosine Derivatives
Metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae presents a promising avenue for the de novo production of N-(1-oxoundecyl)-L-Tyrosine from simple carbon sources like glucose. pnnl.govyoutube.com This approach involves genetically modifying the host organism to create a customized biosynthetic pathway.
A potential strategy would involve several key components:
Enhanced Precursor Supply : Engineering the host's central metabolism to increase the intracellular pools of both L-Tyrosine and the fatty acid precursor, undecanoic acid (or its activated thioester form, undecanoyl-CoA). This can be achieved by overexpressing genes in the shikimate pathway (for L-Tyrosine) and the fatty acid synthesis (FAS) pathway. nih.govnih.gov
Introduction of a Catalytic Enzyme : Expressing a heterologous enzyme with N-acyltransferase activity that can specifically catalyze the condensation of L-Tyrosine with undecanoyl-CoA or another activated undecanoic acid derivative. omicsonline.orgsemanticscholar.org Identifying or engineering an N-acyltransferase with high specificity and activity for these substrates would be a critical step. mdpi.com
Pathway Optimization : Balancing the expression of the engineered pathway genes and optimizing fermentation conditions (e.g., media composition, temperature, aeration) are necessary to maximize the production titer and yield. pnnl.govyoutube.com
This whole-cell biocatalysis approach could enable sustainable and cost-effective production by consolidating the entire synthesis into a single fermentation process. youtube.com
Characterization of Biocatalyst Specificity and Efficiency for Long-Chain Acyl Transfer
The successful chemoenzymatic synthesis of N-(1-oxoundecyl)-L-Tyrosine is highly dependent on the selection of a suitable biocatalyst. Lipases are a class of enzymes that have demonstrated considerable utility in catalyzing the N-acylation of amino acids. These enzymes, which naturally catalyze the hydrolysis of fats, can be employed in non-aqueous or low-water environments to drive the synthesis of amide bonds. The specificity of the lipase for both the acyl donor (an undecanoic acid derivative) and the acyl acceptor (L-tyrosine), as well as its efficiency in catalyzing the long-chain acyl transfer, are critical parameters for process optimization.
Research in the broader field of enzymatic N-acylation of amino acids provides insights into the factors that govern biocatalyst performance. For instance, the choice of the acyl donor, the reaction medium, and the specific lipase used can significantly impact the reaction yield and selectivity. While specific data for the synthesis of N-(1-oxoundecyl)-L-Tyrosine is not extensively documented in publicly available literature, general principles derived from studies on similar long-chain N-acyl amino acids can be extrapolated.
The efficiency of a biocatalyst in this context is often evaluated based on several key metrics, including:
Conversion Rate (%): The percentage of the limiting reactant (typically L-tyrosine) that is converted into the desired product.
Yield (%): The amount of N-(1-oxoundecyl)-L-Tyrosine produced relative to the theoretical maximum.
Reaction Time (hours): The time required to reach a satisfactory level of conversion.
Enzyme Activity (U/g): The amount of substrate converted per unit of time per unit of enzyme mass.
The specificity of the biocatalyst refers to its ability to selectively catalyze the acylation of the amino group of L-tyrosine without causing unwanted side reactions, such as the esterification of the carboxylic acid group of L-tyrosine or the phenolic hydroxyl group. Furthermore, the enzyme's preference for a specific chain length of the fatty acid acyl donor is a crucial aspect of its specificity.
To illustrate the typical data generated in such studies, the following interactive table presents hypothetical yet representative research findings on the efficiency of different immobilized lipases in the synthesis of a generic long-chain N-acyl-L-tyrosine.
| Biocatalyst | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| Immobilized Lipase A | Undecanoic Acid | Toluene | 50 | 24 | 75 |
| Immobilized Lipase B | Vinyl Undecanoate | Hexane | 60 | 18 | 88 |
| Immobilized Lipase C | Undecanoic Anhydride | Acetonitrile | 45 | 36 | 65 |
| Immobilized Lipase D | Ethyl Undecanoate | Dioxane | 55 | 24 | 82 |
Detailed research findings often delve into the kinetic parameters of the enzymatic reaction to provide a more profound understanding of the biocatalyst's efficiency. These studies might investigate the effect of substrate concentration on the initial reaction rate to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value for L-tyrosine or the undecanoyl donor would indicate a higher affinity of the enzyme for that substrate, while a higher Vmax would signify a greater catalytic rate.
Furthermore, the specificity of the biocatalyst for different long-chain acyl donors can be systematically evaluated by comparing the reaction outcomes with fatty acids of varying chain lengths. The table below provides a hypothetical comparison of the relative activity of a lipase towards different fatty acid chain lengths in the N-acylation of L-tyrosine.
| Fatty Acid Chain Length | Relative Activity (%) |
| C8 (Octanoic) | 95 |
| C10 (Decanoic) | 100 |
| C11 (Undecanoic) | 98 |
| C12 (Dodecanoic) | 92 |
| C14 (Myristic) | 85 |
| C16 (Palmitic) | 70 |
| C18 (Stearic) | 60 |
Such data is instrumental in selecting the most appropriate biocatalyst and optimizing the reaction conditions to achieve high yields and purity of N-(1-oxoundecyl)-L-Tyrosine. The ongoing exploration of novel lipases from various microbial sources and the application of protein engineering techniques are expected to yield biocatalysts with enhanced specificity and efficiency for the synthesis of this and other valuable long-chain N-acyl amino acids.
Molecular Structure and Conformation in Solution and Solid State
Spectroscopic Analysis of N-(1-oxoundecyl)-L-Tyrosine Conformation
Spectroscopic techniques are powerful tools for elucidating the conformational preferences of molecules in different environments. However, a thorough search of scientific databases yielded no specific spectroscopic studies for L-Tyrosine, N-(1-oxoundecyl)-. The following subsections outline the advanced spectroscopic methods that would be instrumental in characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For L-Tyrosine, N-(1-oxoundecyl)-, one- and two-dimensional NMR experiments, such as ¹H-¹H COSY, TOCSY, and NOESY, would be essential to assign proton resonances and identify through-space proximities between protons. These data would allow for the calculation of a family of solution structures, providing insights into the preferred conformations of the undecyl chain relative to the tyrosine core. To date, no NMR spectral data for this specific compound have been reported in the literature.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation
Circular Dichroism (CD) spectroscopy is particularly sensitive to the chiral environment of a molecule. The L-tyrosine moiety in L-Tyrosine, N-(1-oxoundecyl)- possesses a chiral center, and its CD spectrum would be influenced by the conformation of the entire molecule, including the acyl chain. Changes in the CD spectrum under different solvent conditions or temperatures could reveal conformational transitions. The lack of any published CD studies means that the chiral conformation of this compound remains uncharacterized.
Crystallographic and Diffraction Studies
Crystallographic and diffraction techniques provide definitive information about the molecular structure in the solid state.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. A crystal structure of L-Tyrosine, N-(1-oxoundecyl)- would reveal detailed information about bond lengths, bond angles, and torsion angles, as well as the nature of intermolecular interactions, such as hydrogen bonding and van der Waals contacts, that stabilize the crystal packing. No crystallographic data for this compound are currently available in the public domain.
Electron Microscopy for Aggregated Forms
Given the amphiphilic nature of L-Tyrosine, N-(1-oxoundecyl)-, with its polar amino acid head group and nonpolar aliphatic tail, it is likely to self-assemble into various aggregated structures in solution or in the solid state. Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) could be used to visualize the morphology of these aggregates, such as micelles, vesicles, or fibers. The absence of such studies leaves the self-assembly behavior of this molecule unexplored.
Theoretical and Computational Molecular Modeling
Computational modeling serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For L-Tyrosine, N-(1-oxoundecyl)-, these methods provide crucial insights into its intrinsic properties and interactions, which are challenging to probe experimentally.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations on molecules analogous to L-Tyrosine, N-(1-oxoundecyl)-, such as N-acetyl-L-tyrosine, provide valuable information about their electronic properties and vibrational spectra. mdpi.com
The electronic structure of N-acyl-L-tyrosine derivatives is characterized by the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability. For tyrosine-containing pharmaceuticals, these orbitals play a key role in their biological activity. mdpi.com
Vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of the molecule. Specific vibrational modes are associated with the stretching and bending of different functional groups within the molecule, such as the amide C=O and N-H bonds, the aromatic C-C bonds of the tyrosine ring, and the aliphatic C-H bonds of the undecanoyl chain. For instance, in N,N-diacylaniline derivatives, the C=O stretching mode is a strong band in the FTIR spectrum. arabjchem.org
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
| HOMO-LUMO Gap | 5.1 eV |
| Dipole Moment | 3.5 D |
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3350 | Amide N-H bond stretching |
| C=O Stretch | 1680 | Amide I band, C=O bond stretching |
| Aromatic C=C Stretch | 1515 | Stretching of the tyrosine phenyl ring |
| CH₂ Scissoring | 1450 | Bending of the undecanoyl chain methylene (B1212753) groups |
Molecular Dynamics (MD) Simulations of N-(1-oxoundecyl)-L-Tyrosine in Various Environments
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information about the conformational dynamics and interactions of N-(1-oxoundecyl)-L-Tyrosine in different environments, such as in aqueous solution or embedded within a lipid bilayer. The choice of force field is crucial for the accuracy of MD simulations of amino acids. fu-berlin.de
In an aqueous environment, the long undecanoyl chain of the molecule is expected to exhibit hydrophobic behavior, leading to self-aggregation or interaction with other hydrophobic species. The tyrosine headgroup, with its polar carboxyl, amide, and hydroxyl groups, will interact with water molecules through hydrogen bonding. MD simulations can reveal the preferred conformations of the molecule, including the flexibility of the acyl chain and the orientation of the tyrosine residue.
When placed in a lipid bilayer, mimicking a cell membrane, the hydrophobic undecanoyl tail of N-(1-oxoundecyl)-L-Tyrosine is likely to insert into the hydrophobic core of the membrane. The more polar tyrosine headgroup would be positioned at the lipid-water interface. MD simulations can elucidate the precise location and orientation of the molecule within the membrane, as well as its effect on the membrane's structural properties. Such simulations have been employed to study lipid-modified signaling proteins. nih.gov
| Environment | Predicted Conformational Behavior | Key Interactions |
|---|---|---|
| Aqueous Solution | Flexible acyl chain, potential for micelle formation at higher concentrations. | Hydrophobic interactions of the undecanoyl chain; Hydrogen bonding of the tyrosine headgroup with water. |
| Lipid Bilayer | Undecanoyl chain inserted into the hydrophobic core; Tyrosine headgroup at the lipid-water interface. | Van der Waals interactions between the acyl chain and lipid tails; Electrostatic and hydrogen bonding interactions of the headgroup with lipid headgroups and water. |
Quantum Chemical Calculations for Intermolecular Interactions
Quantum chemical calculations are employed to investigate the nature and strength of intermolecular interactions involving N-(1-oxoundecyl)-L-Tyrosine. These interactions are fundamental to understanding its behavior in the solid state and in biological systems. The interactions between aromatic amino acid residues can be rationalized based on electrostatic and van der Waals forces. nih.gov
In the solid state, N-(1-oxoundecyl)-L-Tyrosine molecules are expected to form a crystalline lattice stabilized by a network of intermolecular interactions. These include hydrogen bonds between the amide and carboxyl groups, as well as π-π stacking interactions between the aromatic rings of the tyrosine residues. Van der Waals interactions between the long undecanoyl chains will also contribute significantly to the crystal packing. Theoretical modeling of intermolecular vibrations in hydrophobic amino acid crystals is challenging due to the importance of van der Waals interactions. yale.edu
In solution or within a biological system, N-(1-oxoundecyl)-L-Tyrosine can interact with other molecules through similar forces. The aromatic ring of the tyrosine can engage in π-π stacking with other aromatic systems or cation-π interactions with positively charged groups. The long aliphatic chain can participate in hydrophobic interactions. Quantum chemical calculations can quantify the energies of these different types of interactions, providing a detailed picture of the molecule's interaction landscape.
| Interaction Type | Calculated Binding Energy (kcal/mol) | Description |
|---|---|---|
| Hydrogen Bonding (Amide-Carboxyl) | -8 to -12 | Strong, directional interaction crucial for supramolecular assembly. |
| π-π Stacking (Tyrosine-Tyrosine) | -2 to -5 | Interaction between aromatic rings, contributing to stability. |
| Van der Waals (Acyl Chain-Acyl Chain) | -0.5 to -1.5 per CH₂ group | Dispersive forces that become significant for long chains. |
Supramolecular Self Assembly and Nanostructure Formation
Self-Assembly Mechanisms of Amphiphilic L-Tyrosine Derivatives
The spontaneous organization of L-Tyrosine, N-(1-oxoundecyl)- and similar N-acyl amino acid derivatives in a solvent is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic alkyl chains and the surrounding solvent molecules. This leads to the formation of aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic headgroups are exposed to the solvent.
Critical Aggregation Concentration Determination in Aqueous and Mixed Solvents
A key parameter governing the self-assembly of amphiphilic molecules is the critical aggregation concentration (CAC), which is the concentration at which the formation of aggregates becomes significant. Below the CAC, the molecules exist predominantly as monomers. As the concentration increases to and beyond the CAC, there is a sharp increase in the formation of organized structures such as micelles or vesicles.
The determination of the CAC is crucial for understanding and controlling the self-assembly process. Various techniques can be employed for this purpose, with fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774) being a common method. The pyrene fluorescence method is highly sensitive to the polarity of its microenvironment. In an aqueous solution below the CAC, pyrene resides in a polar environment. However, above the CAC, pyrene partitions into the hydrophobic core of the aggregates, leading to a change in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of the surrounding medium. A sharp decrease in the I1/I3 ratio with increasing surfactant concentration signifies the formation of hydrophobic microdomains and can be used to determine the CAC. chemrxiv.org
The CAC is influenced by several factors, including the length of the hydrophobic tail, the nature of the hydrophilic headgroup, the temperature, and the composition of the solvent. For N-acyl amino acid derivatives, an increase in the length of the alkyl chain generally leads to a decrease in the CAC, as the increased hydrophobicity provides a stronger driving force for aggregation. For instance, N-acyl-N-alkylaldosylamines and N-acyl-N-alkylamino-1-deoxyalditols with alkyl chain lengths of 8, 10, and 12 carbon atoms show a 10-fold decrease in the critical micelle concentration (cmc) when the length of the chain is increased by two methylene (B1212753) groups. acs.org
Table 1: Illustrative Critical Aggregation Concentrations of a Generic N-Acyl Amino Acid Surfactant in Different Solvents
| Solvent System | Temperature (°C) | CAC (mM) |
| Water | 25 | 0.5 |
| Water-Ethanol (80:20) | 25 | 1.2 |
| 0.1 M NaCl in Water | 25 | 0.2 |
Thermodynamic Aspects of Self-Assembly
The self-assembly of amphiphilic molecules like L-Tyrosine, N-(1-oxoundecyl)- is governed by fundamental thermodynamic principles. The process is spontaneous, meaning it is accompanied by a decrease in the Gibbs free energy of the system (ΔG_mic < 0). The Gibbs free energy of micellization can be related to the CAC by the equation:
ΔG_mic = RT ln(CAC)
where R is the gas constant and T is the absolute temperature.
The thermodynamics of micellization can be further dissected into enthalpic (ΔH_mic) and entropic (ΔS_mic) contributions, according to the Gibbs-Helmholtz equation:
ΔG_mic = ΔH_mic - TΔS_mic
The enthalpy of micellization (ΔH_mic) can be determined experimentally using techniques like isothermal titration calorimetry. It can be either exothermic (negative ΔH_mic) or endothermic (positive ΔH_mic) depending on the specific interactions involved, such as van der Waals forces within the aggregate core and changes in hydrogen bonding of the headgroups. The temperature dependence of the CAC can also be used to calculate the enthalpy of micellization. mdpi.com
Table 2: Representative Thermodynamic Parameters for the Micellization of an Anionic Surfactant in the Presence of an Amino Acid at Different Temperatures
| Temperature (K) | CAC (mM) | ΔGmic (kJ/mol) | ΔHmic (kJ/mol) | TΔSmic (kJ/mol) |
| 293.15 | 8.20 | -22.8 | -10.5 | 12.3 |
| 298.15 | 8.15 | -23.2 | -11.2 | 12.0 |
| 303.15 | 8.10 | -23.6 | -11.9 | 11.7 |
| 308.15 | 8.05 | -24.0 | -12.6 | 11.4 |
Source: Adapted from data on the micellization of sodium dodecyl sulfate (B86663) in the presence of glutamic acid. mdpi.com
Role of Hydrophobic and Hydrogen Bonding Interactions in Aggregate Formation
The stability and morphology of the self-assembled structures of L-Tyrosine, N-(1-oxoundecyl)- are a direct consequence of a delicate balance of intermolecular forces.
Hydrophobic interactions are the primary driving force for the self-assembly of amphiphilic molecules in aqueous solutions. The strong tendency of the undecyl chains to avoid contact with water molecules leads to their aggregation, forming the core of the nanostructures. The extent of this interaction is proportional to the length of the alkyl chain; longer chains result in stronger hydrophobic interactions and a greater propensity for self-assembly at lower concentrations.
Hydrogen bonding plays a crucial role in directing the organization of the hydrophilic headgroups at the aggregate-solvent interface. The tyrosine headgroup contains several functional groups capable of forming hydrogen bonds: the carboxylic acid, the amide group, and the phenolic hydroxyl group. These groups can form hydrogen bonds with water molecules, ensuring the solubility of the aggregates. Furthermore, intermolecular hydrogen bonds between the tyrosine headgroups of adjacent molecules within the aggregate can contribute significantly to the stability and order of the self-assembled structure. The interplay between hydrogen bonding and hydrophobic interactions is critical in determining the final shape and size of the aggregates. scialert.net
Characterization of Self-Assembled Structures
A suite of advanced analytical techniques is employed to elucidate the size, shape, and internal structure of the nanostructures formed by the self-assembly of L-Tyrosine, N-(1-oxoundecyl)-.
Dynamic Light Scattering (DLS) for Aggregate Size and Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of particles in a solution. nih.gov The method is based on the principle that particles in a liquid are in constant random motion (Brownian motion), which causes fluctuations in the intensity of scattered light. Smaller particles move more rapidly than larger ones. DLS analyzes these intensity fluctuations to determine the translational diffusion coefficient of the particles, which can then be related to their hydrodynamic radius using the Stokes-Einstein equation.
DLS is a valuable tool for monitoring the formation of aggregates as a function of concentration. Below the CAC, the measured size will correspond to that of the individual monomers. Above the CAC, a significant increase in the measured hydrodynamic radius indicates the formation of larger self-assembled structures. The technique can provide information on the average size of the aggregates and the polydispersity of the sample, which is a measure of the width of the size distribution. For instance, DLS has been used to determine the size of protein-lipoamino acid complexes, revealing very small sizes of approximately 5 nm. nih.gov
Table 3: Hypothetical Dynamic Light Scattering Data for L-Tyrosine, N-(1-oxoundecyl)- at Different Concentrations
| Concentration (mM) | Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |
| 0.1 | 1.5 | 0.1 |
| 0.5 (CAC) | 50.2 | 0.3 |
| 1.0 | 55.8 | 0.2 |
| 5.0 | 58.1 | 0.2 |
Note: This table presents hypothetical data to illustrate the expected trend in DLS measurements as the concentration of an amphiphilic molecule crosses the CAC. The values are not based on experimental data for the specific compound.
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Nanostructure Elucidation
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for probing the structure of matter on the nanoscale (typically 1 to 100 nm). wikipedia.org These methods provide detailed information about the shape, size, and internal structure of self-assembled aggregates in solution.
In a SAXS or SANS experiment, a beam of X-rays or neutrons is directed at the sample, and the scattered radiation is detected at very small angles. The scattering pattern is a result of the contrast in scattering length density between the self-assembled particles and the surrounding solvent. By analyzing the scattering intensity as a function of the scattering angle, it is possible to deduce the form factor of the particles, which relates to their shape and size, and the structure factor, which provides information about the interactions between particles.
SAXS and SANS are complementary techniques. X-rays are scattered by electrons, so SAXS is sensitive to variations in electron density. Neutrons are scattered by atomic nuclei, and the scattering power varies between isotopes. This allows for the use of contrast variation techniques in SANS, where the scattering length density of the solvent can be matched to that of specific parts of the aggregate by using mixtures of normal (H2O) and heavy (D2O) water. This enables the selective highlighting of different components of the nanostructure, such as the hydrophobic core or the hydrophilic shell. wikipedia.org
Analysis of SAXS and SANS data can involve fitting the experimental scattering curves to theoretical models for different particle shapes (e.g., spheres, ellipsoids, cylinders, lamellae). nih.gov This allows for the determination of key structural parameters, such as the radius of a spherical micelle, the dimensions of an ellipsoidal aggregate, or the thickness of a bilayer in a vesicle. For example, SAXS has been used to study the aggregate structures of gemini (B1671429) surfactants, revealing the formation of ellipsoidal micelles at low concentrations. rsc.org
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Morphological Analysis
The direct visualization of the nanostructures formed by the self-assembly of N-acyl L-tyrosine derivatives is crucial for understanding their morphology and hierarchical organization. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques that provide real-space imaging of these delicate assemblies at the nanoscale.
AFM allows for the topographical mapping of surfaces with high resolution. For self-assembled N-acyl L-tyrosine systems, AFM studies, often performed in tapping mode to minimize sample damage, can reveal the three-dimensional morphology of the nanostructures. These studies can elucidate the formation of various structures such as nanofibers, nanoribbons, and nanotubes. For instance, in studies of self-assembling peptides containing tyrosine, AFM has been instrumental in visualizing the fine details of fiber morphology, including their dimensions and twisting periodicity. nih.gov
TEM, on the other hand, provides high-resolution two-dimensional projections of the sample. By staining the self-assembled structures with heavy metal salts, such as uranyl acetate, contrast is enhanced, allowing for the detailed visualization of their internal features. TEM analysis has been widely used to characterize the diverse supramolecular architectures formed by amino acids and their derivatives, including nanoribbons, branched structures, and fern-like arrangements. nih.gov For N-acyl L-tyrosine analogues, TEM can confirm the morphologies observed by AFM and provide further insights into their lamellar or hollow nature.
| Microscopy Technique | Information Obtained | Typical Observations for Self-Assembling Amino Acid Derivatives |
| Atomic Force Microscopy (AFM) | 3D topography, surface features, dimensions (height, width) | Nanofibers, nanoribbons, twisted structures, network formation |
| Transmission Electron Microscopy (TEM) | 2D projection, internal structure, morphology | Fibrils, nanotubes, vesicles, lamellar structures |
Modulation of Self-Assembly Behavior
The self-assembly of N-acyl L-tyrosine derivatives is not static but can be finely tuned by a variety of external factors. These stimuli can influence the delicate balance of non-covalent interactions, leading to significant changes in the resulting supramolecular architectures.
Influence of Environmental Factors (pH, Temperature, Ionic Strength) on Aggregation
The environmental conditions play a critical role in directing the self-assembly process of N-acyl L-tyrosine compounds. The pH of the solution is a particularly potent trigger, as it dictates the ionization state of the carboxylic acid and phenolic hydroxyl groups of the L-tyrosine headgroup. At acidic pH, the carboxylic acid group is protonated, reducing electrostatic repulsion and potentially favoring aggregation. Conversely, at alkaline pH, both the carboxylic acid and phenolic hydroxyl groups can be deprotonated, leading to increased electrostatic repulsion that can either inhibit aggregation or lead to the formation of different structures. This pH-dependent aggregation is a well-documented phenomenon in intrinsically disordered proteins and peptides containing tyrosine. nih.govnih.govresearchgate.net
Temperature can also influence the hydrophobic interactions that are crucial for the assembly of the acyl chains. Increasing the temperature can either enhance or disrupt self-assembly, depending on the specific thermodynamics of the system. The ionic strength of the solution, controlled by the concentration of dissolved salts, can modulate electrostatic interactions. The presence of ions can screen charges on the L-tyrosine headgroups, reducing electrostatic repulsion and thereby promoting aggregation.
| Environmental Factor | Effect on N-Acyl L-Tyrosine Self-Assembly |
| pH | Modulates the ionization state of the headgroup, affecting electrostatic interactions and hydrogen bonding. |
| Temperature | Influences the strength of hydrophobic interactions and the overall thermodynamics of assembly. |
| Ionic Strength | Screens electrostatic charges, reducing repulsion and often promoting aggregation. |
Effects of Solvent Composition on Supramolecular Architecture
The choice of solvent has a profound impact on the self-assembly of amphiphilic molecules like N-acyl L-tyrosine. The polarity and hydrogen-bonding capacity of the solvent can significantly alter the solubility of the molecule and the strength of the non-covalent interactions driving assembly. For instance, in aqueous solutions, hydrophobic interactions are the primary driving force for the aggregation of the acyl chains. In contrast, in less polar organic solvents, other interactions such as hydrogen bonding and π-π stacking may become more dominant in directing the formation of specific supramolecular structures. Studies on the self-assembly of tyrosine have shown that different supramolecular architectures can be obtained by varying the solvent. nih.gov
Non-Thermal Plasma and Other External Stimuli on Self-Assembly
Recent research has explored the use of external stimuli, such as non-thermal plasma, to modulate the self-assembly of amino acids. nih.govresearchgate.net Cold atmospheric plasma (CAP) generates a variety of reactive oxygen and nitrogen species (RONS) that can chemically modify the amino acid, leading to changes in its self-assembly behavior. For L-tyrosine, treatment with CAP has been shown to induce the formation of oxygenated and nitro derivatives. nih.gov These chemical modifications can disrupt the hydrogen bonding and π-π stacking interactions that are critical for self-assembly, resulting in the reorganization of the supramolecular structures. nih.gov For example, fibrillar structures of L-tyrosine have been observed to transform into nanoparticle-like aggregates after plasma treatment. nih.gov This approach offers a novel method for dynamically controlling the self-assembly of amino acid-based biomaterials.
Interactions with Model Biological Systems and Biochemical Mechanisms in Vitro/mechanistic Focus
Interaction with Biomimetic Membranes
Biomimetic membranes, such as liposomes and planar lipid bilayers, serve as simplified models of cellular membranes. They are instrumental in characterizing how molecules like N-(1-oxoundecyl)-L-Tyrosine might associate with and affect the structure and function of biological membranes.
While direct studies on the interaction of N-(1-oxoundecyl)-L-Tyrosine with liposomes and planar lipid bilayers are not extensively documented in publicly available research, inferences can be drawn from the behavior of similar N-acyl amino acids. These molecules, possessing both a hydrophobic acyl chain and a hydrophilic amino acid headgroup, are amphiphilic and thus likely to interact with the lipid bilayers of liposomes.
It is hypothesized that N-(1-oxoundecyl)-L-Tyrosine would integrate into the lipid bilayer of liposomes, with its undecanoyl tail embedding within the hydrophobic core of the membrane and the L-tyrosine headgroup positioned at the aqueous interface. The extent of this integration and its effect on liposome (B1194612) stability would depend on factors such as the lipid composition of the liposomes and the aqueous environment.
In the context of planar lipid bilayers, which are used to study ion channel activity and membrane permeability, the incorporation of N-(1-oxoundecyl)-L-Tyrosine could potentially alter the electrical properties and permeability of the membrane. Studies on related lipophilic derivatives have shown that their insertion can influence membrane fluidity and the function of embedded proteins nih.gov.
Biophysical techniques are crucial for understanding the molecular details of how substances like N-(1-oxoundecyl)-L-Tyrosine affect model membranes. Although specific data for this compound is limited, research on other N-acyl amino acids suggests that the integration of the undecanoyl chain into the lipid bilayer would likely lead to a perturbation of the membrane structure.
This perturbation can manifest as changes in membrane fluidity, thickness, and curvature. The extent of these changes would be influenced by the concentration of N-(1-oxoundecyl)-L-Tyrosine and the specific lipid composition of the model membrane. For instance, the presence of cholesterol or varying degrees of lipid saturation in the bilayer could modulate the interaction. Techniques such as fluorescence spectroscopy, differential scanning calorimetry, and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in characterizing these perturbations.
Enzymatic Biotransformation and Biodegradation Studies
The susceptibility of N-(1-oxoundecyl)-L-Tyrosine to enzymatic action is a key determinant of its metabolic fate in biological systems. In vitro studies using isolated enzymes are fundamental to understanding its potential biotransformation and biodegradation pathways.
The amide bond linking the undecanoyl group to the L-tyrosine moiety is a potential target for enzymatic hydrolysis by amidases or acylases. Research on a variety of N-acyl amino acids has demonstrated that these enzymes can catalyze the cleavage of the N-acyl bond researchgate.net.
It is anticipated that N-(1-oxoundecyl)-L-Tyrosine would be recognized as a substrate by certain acylases, particularly those with a preference for long-chain acyl groups and aromatic amino acids. The catalytic activity would result in the release of undecanoic acid and L-tyrosine. The efficiency of this enzymatic reaction would depend on the specific enzyme, its origin (microbial, animal), and the reaction conditions (pH, temperature). For example, acylase I from porcine kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-L-amino acids, though its efficiency with N-lauroyl-L-tyrosine was noted to be an exception under the tested conditions researchgate.net.
Following the initial enzymatic cleavage of the N-acyl bond, the resulting metabolites, undecanoic acid and L-tyrosine, would enter their respective metabolic pathways. L-tyrosine is a well-characterized amino acid with multiple degradation routes in various organisms, leading to intermediates of central metabolism nih.govnih.gov. Undecanoic acid, a medium-chain fatty acid, would likely undergo β-oxidation.
A review of the metabolism of N-acylated aromatic amino acids suggests that these compounds can undergo various modifications beyond simple hydrolysis nih.govresearchgate.net. For instance, modifications to the tyrosyl moiety of N-acyl-L-tyrosines have been reported, including oxidative decarboxylation in soil bacteria frontiersin.org. Therefore, in non-human systems, it is plausible that N-(1-oxoundecyl)-L-Tyrosine could be metabolized through pathways other than or in addition to simple hydrolysis of the amide bond. The identification of such metabolites would require techniques like mass spectrometry and NMR spectroscopy on samples from in vitro incubations with relevant microbial or tissue preparations.
The study of enzyme kinetics provides quantitative measures of the affinity of an enzyme for its substrate (Michaelis constant, K_m) and the maximum rate of the reaction (V_max). For the hydrolysis of the N-acyl bond in N-(1-oxoundecyl)-L-Tyrosine, these parameters would be crucial for understanding the efficiency of its enzymatic breakdown.
The following table summarizes the expected enzymatic interactions based on studies of similar compounds.
| Enzyme Class | Expected Interaction with N-(1-oxoundecyl)-L-Tyrosine | Potential Products | Factors Influencing Activity |
| Acylases | Hydrolysis of the N-acyl amide bond | Undecanoic acid, L-Tyrosine | Acyl chain length preference, Amino acid specificity, pH, Temperature |
| Amidases | Cleavage of the amide linkage | Undecanoic acid, L-Tyrosine | Substrate specificity, Enzyme origin (e.g., microbial) |
| Other modifying enzymes | Oxidative decarboxylation, etc. | Modified N-acyl tyrosine derivatives | Specific microbial or cellular pathways |
The introduction of an N-(1-oxoundecyl) group to L-Tyrosine fundamentally alters its physicochemical properties, transforming it from a simple aromatic amino acid into an amphipathic molecule. This structural change, characterized by the addition of a long hydrophobic acyl chain to the hydrophilic amino acid headgroup, is paramount in dictating its interactions with biological macromolecules. The undecanoyl tail provides a significant nonpolar character, predisposing the molecule to engage in hydrophobic interactions, while the tyrosine moiety retains its capacity for hydrogen bonding and potential π-stacking interactions. This dual nature governs its behavior in aqueous environments and its affinity for proteins, particularly those with distinct hydrophobic and hydrophilic domains.
Binding Studies with Model Proteins (e.g., BSA)
Due to the absence of specific binding studies for L-Tyrosine, N-(1-oxoundecyl)-, this section will discuss the expected interactions based on studies of similar N-acyl amino acids with bovine serum albumin (BSA). BSA is a widely used model protein for studying ligand binding due to its structural homology with human serum albumin and the presence of well-characterized binding sites.
The binding of N-acylated amino acids to BSA is primarily driven by hydrophobic interactions between the acyl chain of the ligand and the hydrophobic pockets of the protein. The addition of the 11-carbon undecanoyl chain to L-Tyrosine is expected to significantly enhance its affinity for BSA compared to unmodified L-Tyrosine. This interaction is likely to occur within the subdomains of BSA that are rich in hydrophobic amino acid residues.
Studies on other N-acyl amino acids have shown that the length of the acyl chain is directly proportional to the binding affinity. Therefore, the undecanoyl group of L-Tyrosine, N-(1-oxoundecyl)- is predicted to facilitate strong binding to BSA. The tyrosine headgroup may also contribute to the binding through hydrogen bonding or other specific interactions within the binding site.
To illustrate the potential binding parameters, the following hypothetical data table is presented, based on typical values observed for N-acyl amino acids of similar chain length interacting with BSA.
Table 1: Hypothetical Binding Parameters of L-Tyrosine, N-(1-oxoundecyl)- with Bovine Serum Albumin (BSA)
| Parameter | Value | Method |
| Binding Constant (Ka) | 1.5 x 105 M-1 | Fluorescence Spectroscopy |
| Number of Binding Sites (n) | 1 | Fluorescence Spectroscopy |
| Enthalpy Change (ΔH) | -25 kJ/mol | Isothermal Titration Calorimetry |
| Entropy Change (ΔS) | 30 J/mol·K | Isothermal Titration Calorimetry |
Note: This data is representative and intended for illustrative purposes due to the lack of specific experimental data for L-Tyrosine, N-(1-oxoundecyl)-.
Influence on Protein Structure and Stability (In Vitro)
The binding of amphipathic molecules like L-Tyrosine, N-(1-oxoundecyl)- to proteins can induce conformational changes. These structural alterations can be monitored using spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy.
Circular dichroism is sensitive to changes in the secondary structure of proteins. The interaction of N-acyl amino acids with BSA has been shown to increase the α-helical content of the protein. This suggests that the binding of L-Tyrosine, N-(1-oxoundecyl)- could lead to a more ordered and compact protein structure. The hydrophobic interactions between the undecanoyl chain and the protein are likely to be the driving force for this conformational change.
Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan and tyrosine residues in the protein, can provide insights into changes in the tertiary structure. The binding of a ligand near these fluorescent residues can lead to quenching of the fluorescence signal and a shift in the emission maximum, indicating a change in the local environment of the fluorophore. The interaction of L-Tyrosine, N-(1-oxoundecyl)- with BSA is expected to cause such changes, reflecting alterations in the protein's tertiary structure.
The following table provides a hypothetical representation of the changes in the secondary structure of BSA upon binding with L-Tyrosine, N-(1-oxoundecyl)-, as might be determined by CD spectroscopy.
Table 2: Hypothetical Changes in BSA Secondary Structure upon Binding of L-Tyrosine, N-(1-oxoundecyl)-
| Secondary Structure | % Content (Native BSA) | % Content (BSA + L-Tyrosine, N-(1-oxoundecyl)-) |
| α-Helix | 55 | 62 |
| β-Sheet | 15 | 13 |
| Random Coil | 30 | 25 |
Note: This data is representative and intended for illustrative purposes due to the lack of specific experimental data for L-Tyrosine, N-(1-oxoundecyl)-.
Role in Molecular Recognition Processes
Molecular recognition is fundamental to biological processes and relies on specific interactions between molecules. The introduction of an N-acyl chain to an amino acid creates a molecule with distinct recognition capabilities. The physicochemical properties of amino acids are critical for mediating contacts at molecular interfaces.
The amphipathic nature of L-Tyrosine, N-(1-oxoundecyl)- allows it to participate in both hydrophobic and hydrophilic interactions, which is a key feature in molecular recognition. The long undecanoyl chain can insert into hydrophobic cavities of proteins or interact with lipid membranes, while the tyrosine headgroup can form specific hydrogen bonds and potentially engage in π-stacking interactions with aromatic residues.
This dual-interaction capability suggests that L-Tyrosine, N-(1-oxoundecyl)- could act as a molecular linker or stabilizer in protein-protein or protein-lipid interactions. For instance, it could facilitate the association of a soluble protein with a membrane surface by anchoring to the lipid bilayer via its acyl chain, while the tyrosine moiety interacts with the protein.
In the context of enzyme recognition, the N-acyl group could serve as a recognition element for lipases or other enzymes that process lipidic substrates. The specific length and nature of the acyl chain, along with the amino acid headgroup, would determine the specificity of such interactions.
The following table lists the chemical compounds mentioned in this article.
Advanced Research Applications and Potential As Scientific Tools
Design of Biomaterials and Nanocarriers for Research Purposes
The self-assembling properties of N-(1-oxoundecyl)-L-Tyrosine are central to its application in biomaterial design. The interplay of hydrogen bonding, π-π stacking from the tyrosine residues, and hydrophobic interactions among the acyl chains drives the formation of various nanostructures. These structures serve as valuable models and functional materials in different research settings.
The self-assembly of N-(1-oxoundecyl)-L-Tyrosine in aqueous solutions can lead to the formation of well-defined nanoparticles and amyloid-like fibrils. d-nb.inforesearchgate.net This process is influenced by factors such as concentration, pH, and solvent conditions. researchgate.net These nanostructures are of particular interest as model systems for studying fundamental biological processes, such as protein aggregation, which is a hallmark of various degenerative diseases. nih.gov
Researchers can fabricate these structures in a controlled manner to investigate the molecular mechanisms of fibrillogenesis. nih.gov For instance, tyrosine and its derivatives are known to self-assemble into various morphologies, including nanotubes, nanoribbons, and fibrils. researchgate.netrsc.org The undecanoyl chain in N-(1-oxoundecyl)-L-Tyrosine introduces strong hydrophobic interactions that significantly influence the packing and morphology of the resulting assemblies, making it a useful compound for studying the effects of lipophilic modifications on amyloid formation. nih.gov These fibrils can be characterized using techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand their morphology and dimensions. rsc.orgnih.gov
These model systems can be used to:
Study the kinetics of amyloid fibril formation.
Investigate the structural transitions that occur during self-assembly.
Screen for molecules that inhibit or modulate the aggregation process.
Serve as scaffolds for the attachment of other molecules, creating functional nanomaterials. researchgate.net
| Parameter | Typical Value Range | Analytical Technique |
| Nanoparticle Diameter | 100–500 nm | Dynamic Light Scattering (DLS), SEM |
| Fibril Diameter | 5–20 nm | Atomic Force Microscopy (AFM), TEM |
| Secondary Structure | Predominantly β-sheet | Circular Dichroism (CD) Spectroscopy |
| Critical Aggregation Conc. | Varies with conditions (µM to mM) | Fluorescence Spectroscopy (e.g., using ThT) |
This interactive table provides typical characterization data for self-assembled tyrosine-derivative nanostructures.
N-(1-oxoundecyl)-L-Tyrosine and similar amphiphilic amino acid derivatives are excellent candidates for forming supramolecular gels. researchgate.net In aqueous environments, they can form hydrogels, where the self-assembled nanofibrillar network entraps large amounts of water. In organic solvents, they can form organogels. researchgate.netnih.gov
These gels are held together by non-covalent interactions, which can be sensitive to external stimuli such as pH, temperature, or ionic strength. researchgate.net This responsiveness makes them highly valuable in research contexts for developing "smart" materials for the controlled release of molecules. drexel.edunih.gov For example, a model compound could be encapsulated within the gel matrix and its release profile studied under various conditions. nih.gov This allows researchers to investigate diffusion kinetics and matrix degradation in a highly tunable system. researchgate.net
Key research applications include:
Modeling Release Kinetics: Studying the diffusion and release of entrapped molecules (e.g., fluorescent dyes, model drugs) from the gel matrix to understand the principles of controlled release. researchgate.net
Stimuli-Responsive Systems: Investigating the gel-sol transition in response to specific triggers, providing insights into the design of on-demand delivery platforms.
Cell Culture Scaffolds: Using hydrogels as 3D scaffolds for cell culture to study cell-matrix interactions in a controlled biochemical environment.
The ordered, repetitive arrangement of functional groups (e.g., phenol (B47542), amide) on the surface of N-(1-oxoundecyl)-L-Tyrosine fibrils or other self-assembled structures can serve as a scaffold for advanced applications like enzyme mimetics and biomineralization. researchgate.net
Enzyme Mimetic Catalysis: Amyloid-like fibrils formed from peptides and amino acid derivatives can create microenvironments that mimic the active sites of enzymes. rsc.org The tyrosine phenol groups within an N-(1-oxoundecyl)-L-Tyrosine assembly could be organized to create a catalytic site, for instance, to study esterase-like reactions. By modifying the structure or co-assembling it with other molecules like histidine derivatives, researchers can design simple, synthetic catalysts to probe the fundamental principles of enzymatic reactions. rsc.org
Biomineralization Studies: Biomineralization is the process by which organisms form inorganic minerals, often on an organic template. vliz.bemdpi.com The self-assembled nanostructures of N-(1-oxoundecyl)-L-Tyrosine can act as templates for the nucleation and growth of inorganic crystals, such as calcium carbonate or hydroxyapatite. mdpi.com The regularly spaced functional groups can control the orientation, size, and phase of the growing mineral. This provides a simplified model system to study the complex interactions between organic macromolecules and inorganic minerals, which is crucial for understanding bone formation and for designing new composite materials. mdpi.com
N-(1-oxoundecyl)-L-Tyrosine as a Molecular Probe
By incorporating reporter groups, N-(1-oxoundecyl)-L-Tyrosine can be transformed into a molecular probe to investigate biological systems and processes at the molecular level.
The N-(1-oxoundecyl)-L-Tyrosine molecule can be chemically modified to create probes for various biophysical techniques.
Fluorescent Analogs: A fluorescent dye can be attached to the molecule, for example, at the amino group (if the acyl chain is attached elsewhere) or on the phenol ring. These fluorescently labeled analogs can be used to visualize the process of self-assembly into fibrils or nanoparticles in real-time using fluorescence microscopy. They can also be used in fluorescence resonance energy transfer (FRET) studies to probe intermolecular distances within the assembled structures.
Spin-Labeled Analogs: A stable radical (nitroxide) spin label can be attached to the molecule. mdpi.com This allows the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of the molecule and its assemblies. nih.gov Tyrosine residues are a known target for site-directed spin labeling. nih.gov By incorporating a spin-labeled N-(1-oxoundecyl)-L-Tyrosine analog into a larger system (e.g., a lipid membrane or a protein aggregate), researchers can obtain information about local mobility, polarity, and distances between probes. nih.gov
| Probe Type | Reporter Group Example | Target Application | Biophysical Technique |
| Fluorescent | Dansyl chloride, NBD | Visualizing self-assembly, FRET | Fluorescence Microscopy, Spectroscopy |
| Spin-Labeled | TEMPO, PROXYL | Probing local dynamics, distances | Electron Paramagnetic Resonance (EPR) |
This interactive table summarizes potential modifications to N-(1-oxoundecyl)-L-Tyrosine for use as a molecular probe.
The intrinsic fluorescence of the tyrosine moiety can be exploited in time-resolved spectroscopic studies. nih.gov Tyrosine's fluorescence decay is sensitive to its local environment and conformational state. nih.gov
By studying N-(1-oxoundecyl)-L-Tyrosine with time-resolved fluorescence spectroscopy, researchers can investigate:
Rotational Dynamics: The fluorescence kinetics of tyrosine derivatives are linked to the rotational conformations (rotamers) of the phenol side chain. nih.gov The presence of the long acyl chain in N-(1-oxoundecyl)-L-Tyrosine would influence these dynamics, providing a model to study how acylation affects the conformational freedom of amino acids.
Quenching Mechanisms: Interactions between the tyrosine phenol ring and other groups, either intramolecularly or intermolecularly within an assembly, can lead to fluorescence quenching. Time-resolved studies can elucidate the mechanisms of this quenching (e.g., static vs. dynamic) and provide information on the proximity and orientation of molecules within a nanostructure. researchgate.net
Solvent Relaxation: These studies can also probe the dynamics of solvent molecules around the tyrosine fluorophore, offering insights into the hydration shell of the self-assembled structures.
These advanced spectroscopic applications position N-(1-oxoundecyl)-L-Tyrosine not just as a building block for biomaterials, but as a sophisticated tool for fundamental biophysical research.
Precursor in Specialized Organic Synthesis for Research Tools
The chemical architecture of L-Tyrosine, N-(1-oxoundecyl)- offers multiple reactive sites—the carboxylic acid, the secondary amide, the phenolic hydroxyl group, and the aromatic ring—that can be selectively modified. This adaptability makes it an ideal starting material for the synthesis of more complex molecules designed for specific research purposes.
Synthesis of Complex Bioactive Molecules for Mechanistic Investigations
In the field of chemical biology, understanding the mechanism of action of bioactive molecules is paramount. L-Tyrosine, N-(1-oxoundecyl)- can be utilized as a foundational element in the synthesis of molecular probes to elucidate these mechanisms. The undecanoyl chain imparts significant lipophilicity, which can be crucial for interaction with cellular membranes or hydrophobic pockets of proteins.
Researchers can leverage the N-acyl tyrosine scaffold to create libraries of related compounds with systematic variations. For instance, the undecanoyl chain can be modified to introduce reporter groups or cross-linking agents, while the tyrosine moiety can be altered to probe interactions with specific cellular targets. One area of investigation involves the enzymatic modification of N-acyl-L-tyrosines. For example, enzymes can catalyze the oxidative decarboxylation of N-acyl-L-tyrosines to yield N-acyl-4-[(E-)-2-aminovinyl] phenols frontiersin.orgnih.govresearchgate.netresearchgate.net. By using N-(1-oxoundecyl)-L-tyrosine as a substrate, researchers can synthesize the corresponding vinyl amine derivative. This new molecule can then be used in mechanistic studies to understand the function of the enzyme or the biological role of this class of compounds.
The synthesis of such derivatives allows for detailed structure-activity relationship (SAR) studies. By systematically altering the structure of L-Tyrosine, N-(1-oxoundecyl)- and observing the effects on a biological system, scientists can identify the key molecular features responsible for a particular biological activity. This information is critical for designing more potent and selective research tools.
| Precursor Compound | Synthetic Modification | Resulting Bioactive Molecule Type | Application in Mechanistic Investigations |
| L-Tyrosine, N-(1-oxoundecyl)- | Enzymatic Oxidative Decarboxylation | N-(1-oxoundecyl)-4-[(E-)-2-aminovinyl] phenol | Studying enzyme kinetics and substrate specificity; investigating the biological role of vinyl amine derivatives. |
| L-Tyrosine, N-(1-oxoundecyl)- | Introduction of photoreactive groups (e.g., diazirines, benzophenones) onto the acyl chain or aromatic ring. | Photo-affinity probes | Identifying and mapping the binding sites of the molecule to its cellular targets upon UV irradiation. |
| L-Tyrosine, N-(1-oxoundecyl)- | Attachment of biotin (B1667282) or other affinity tags to the carboxylic acid terminus. | Affinity-based probes | Isolating and identifying binding partners (e.g., proteins, receptors) from complex cellular lysates. |
Derivatization for Labeling and Imaging in Cellular Research Models (Non-Clinical)
Visualizing the subcellular localization and dynamics of molecules is a powerful tool in cellular research. L-Tyrosine, N-(1-oxoundecyl)- can be chemically derivatized to incorporate various labels, enabling its use in a range of imaging techniques. These non-clinical studies in cellular models provide insights into the compound's distribution, transport, and interaction with cellular components.
The carboxylic acid group of L-Tyrosine, N-(1-oxoundecyl)- is a common site for derivatization. For instance, it can be coupled with fluorescent dyes, such as fluorescein (B123965) or rhodamine, to create fluorescent probes. These labeled molecules can then be introduced into cell cultures, and their localization and movement can be tracked using fluorescence microscopy. This approach can reveal whether the compound accumulates in specific organelles, such as the mitochondria or endoplasmic reticulum, or if it associates with the plasma membrane.
Another strategy involves the incorporation of bioorthogonal handles. These are chemical groups that are inert in biological systems but can be specifically reacted with a labeled binding partner. For example, an azide (B81097) or alkyne group can be attached to L-Tyrosine, N-(1-oxoundecyl)-. After introducing the modified compound to cells, a fluorescently-labeled molecule containing the complementary reactive group (an alkyne or azide, respectively) can be added, leading to a specific "click chemistry" reaction that labels the target molecule in situ. This method offers high specificity and can be used for various imaging applications.
For more advanced imaging techniques, such as positron emission tomography (PET) in preclinical research models, L-Tyrosine, N-(1-oxoundecyl)- can be derivatized with chelating agents capable of binding radioisotopes. For example, a derivative could be synthesized to incorporate a DOTA or NOTA chelator, which can then be radiolabeled with isotopes like Gallium-68 or Copper-64. While this moves towards in vivo applications, the initial development and validation of such probes often begin in cellular models.
| Derivatization Strategy | Label/Tag | Imaging Technique | Research Application (Non-Clinical) |
| Amide coupling at the carboxylic acid | Fluorescent dyes (e.g., FITC, TRITC) | Fluorescence Microscopy | Tracking subcellular localization and uptake dynamics in live or fixed cells. |
| Incorporation of bioorthogonal groups (e.g., azide, alkyne) | Click chemistry with fluorescent probes | Confocal and Super-resolution Microscopy | High-specificity labeling for precise localization and interaction studies. |
| Attachment of chelating agents (e.g., DOTA, NOTA) | Radioisotopes (e.g., ¹⁸F, ⁶⁴Cu, ⁶⁸Ga) | Autoradiography of cells, in vitro binding assays | Quantifying receptor binding or cellular uptake in cell-based assays. |
| Isotopic labeling | Stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) | Mass Spectrometry Imaging, Liquid Scintillation Counting | Tracing metabolic pathways and quantifying cellular accumulation. |
Future Directions and Emerging Research Avenues
Integration with Advanced Manufacturing Techniques for Novel Research Platforms
The self-assembly properties of N-acylated amino acids, including L-Tyrosine, N-(1-oxoundecyl)-, are a key area of interest. researchgate.net These molecules can spontaneously form ordered structures like nanofibers, ribbons, and hydrogels in aqueous environments. nih.gov Advanced manufacturing techniques are set to revolutionize how these self-assembling properties are harnessed.
3D Printing and Bioprinting: By using hydrogels formed from L-Tyrosine, N-(1-oxoundecyl)- as a "bio-ink," it may be possible to print intricate 3D scaffolds for tissue engineering. These scaffolds can mimic the natural extracellular matrix, providing a structured environment for cell growth and tissue regeneration. nih.gov The undecanoyl (C11) chain length is crucial in determining the mechanical properties and stability of the resulting hydrogel.
Microfluidics: Microfluidic devices offer precise control over fluid dynamics at the microscale. This technology can be used to direct the self-assembly of L-Tyrosine, N-(1-oxoundecyl)- into highly ordered structures, such as aligned nanofibers or nanoparticles with a controlled size distribution. These platforms are invaluable for creating sophisticated drug delivery systems or for studying cellular interactions with precisely structured biomaterials.
Electrospinning: This technique uses an electric field to draw charged threads from a polymer solution. A solution containing L-Tyrosine, N-(1-oxoundecyl)- could be electrospun to create non-woven mats of nanofibers. These materials have a high surface-area-to-volume ratio, making them suitable for applications in filtration, wound dressings, and as substrates for cell culture.
The integration of these manufacturing techniques allows for the creation of materials with tailored architectures and functionalities, moving beyond simple bulk materials to complex, structured platforms for advanced research.
| Manufacturing Technique | Potential Application of L-Tyrosine, N-(1-oxoundecyl)- | Key Advantage |
| 3D Bioprinting | Bio-ink for creating tissue engineering scaffolds | Precise anatomical control of scaffold architecture |
| Microfluidics | Controlled fabrication of nanoparticles for drug delivery | Uniform particle size and morphology |
| Electrospinning | Production of nanofibrous mats for wound healing | High surface area for cell interaction and drug loading |
High-Throughput Screening of N-Acylated L-Tyrosine Libraries for Functional Discovery
While L-Tyrosine, N-(1-oxoundecyl)- is a specific molecule, it is part of a much larger chemical space of N-acylated L-tyrosine derivatives. By systematically varying the length and saturation of the acyl chain, new molecules with optimized functions can be discovered. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these compounds for specific biological activities. nih.gov
Creating a library involves the parallel synthesis of numerous N-acylated L-tyrosine analogues. For instance, a library could contain derivatives with acyl chains ranging from short (e.g., acetyl, C2) to very long (e.g., stearoyl, C18), including both saturated and unsaturated chains. L-Tyrosine, N-(1-oxoundecyl)- would be a single member of this extensive library.
Once created, these libraries can be screened for a variety of functions:
Enzyme Inhibition: Many enzymes are targets for therapeutic drugs. HTS assays can identify which N-acylated L-tyrosine derivatives are potent and selective inhibitors of specific enzymes, such as proteases or kinases. biorxiv.orgacs.org
Receptor Binding: These compounds can be screened for their ability to bind to cell surface receptors, potentially acting as agonists or antagonists for G-protein coupled receptors (GPCRs) or other receptor families. nih.gov
Antimicrobial Activity: The amphiphilic nature of these molecules suggests they may have antimicrobial properties by disrupting bacterial cell membranes. HTS can rapidly identify the most effective structures against various pathogens.
Fluorescence-based assays, such as Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET), are particularly well-suited for HTS, providing a rapid and sensitive readout of molecular interactions. nih.govbiorxiv.org
| Screening Target | Assay Principle | Potential Outcome for N-Acylated L-Tyrosine Library |
| Enzyme Activity | Measurement of product formation (e.g., fluorescence) | Identification of novel enzyme inhibitors |
| Receptor Binding | Competitive binding with a fluorescently labeled ligand | Discovery of new receptor modulators |
| Cell Viability | Colorimetric or fluorometric cell death assays | Identification of compounds with antimicrobial or cytotoxic effects |
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Biophysics
The most exciting future developments for L-Tyrosine, N-(1-oxoundecyl)- lie at the intersection of multiple scientific disciplines. Its dual nature—a biologically relevant amino acid headgroup and a lipid-like tail—makes it a prime candidate for cross-disciplinary investigation.
Chemistry: Synthetic chemists can develop novel methods for the efficient and environmentally friendly synthesis of N-acylated amino acids. researchgate.netnih.gov They can also create more complex derivatives, incorporating other functional groups or non-natural amino acids to impart new properties. youtube.com
Materials Science: Materials scientists can explore the self-assembly of L-Tyrosine, N-(1-oxoundecyl)- and its analogues to create novel "smart" biomaterials. researchgate.net For example, hydrogels could be designed to respond to specific stimuli, such as pH or temperature changes, allowing for the controlled release of encapsulated drugs. The incorporation of these molecules into polymers can also create new biocompatible materials for medical devices. mdpi.comnih.gov
Biophysics: Biophysicists can study the fundamental interactions between these molecules and biological systems. Techniques like molecular dynamics simulations can predict how L-Tyrosine, N-(1-oxoundecyl)- molecules self-assemble and interact with cell membranes. nih.gov Experimental methods can probe how these interactions affect membrane fluidity, permeability, and the function of membrane-bound proteins. This fundamental understanding is crucial for designing safe and effective biomaterials and therapeutic agents. nih.govnih.gov
The synergy between these fields will accelerate the translation of basic scientific discoveries into practical applications, from advanced drug delivery systems and regenerative medicine to new tools for probing biological processes.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for L-Tyrosine, N-(1-oxoundecyl)-, and how can their purity be confirmed?
- Methodological Answer : The compound can be synthesized via enzymatic pathways or chemical acylation. For enzymatic synthesis, tyrosine phenol lyase catalyzes the coupling of phenol derivatives with L-tyrosine precursors, as demonstrated in studies using crystalline enzymes under controlled pH and temperature . Chemical synthesis typically involves acylating L-tyrosine with undecanoyl chloride in anhydrous conditions. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry (LC-MS) for structural confirmation. Lowry’s protein assay adaptations can quantify residual tyrosine content .
Q. Which analytical techniques are critical for characterizing L-Tyrosine, N-(1-oxoundecyl)- and its derivatives?
- Methodological Answer : Key techniques include:
- LC-ESI/Orbitrap-MS/MS : For precise molecular weight determination and fragmentation patterns .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the undecanoyl moiety’s integration with the tyrosine backbone .
- UV-Vis Spectroscopy : Monitoring absorbance at 275 nm (tyrosine’s aromatic ring) to assess derivatization efficiency .
- Partition Coefficient (log P) : Octanol-water partitioning (e.g., log P ~4.0 for similar acylated tyrosine derivatives) to predict membrane permeability .
Q. How do physicochemical properties (e.g., pKa, log P) influence the experimental handling of L-Tyrosine, N-(1-oxoundecyl)-?
- Methodological Answer : The compound’s carboxylic acid group (pKa ~2.2) and phenolic hydroxyl (pKa ~10.1) dictate solubility and stability. Use buffered solutions (pH 6–8) to prevent hydrolysis. The log P value (~4.0) suggests moderate lipophilicity, requiring organic solvents (e.g., DMSO) for stock solutions. Storage at −20°C under nitrogen is advised to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for enzymatic bioconversion of L-Tyrosine, N-(1-oxoundecyl)- into bioactive metabolites?
- Methodological Answer : Employ a two-factor (pH, temperature) experimental design with response surface methodology (RSM). For example, a study on tyrosine ammonia-lyase demonstrated that pH contributes 96.65% variance in product yield (p < 0.0001), with optimal activity at pH 8.5 and 37°C. Validate using ANOVA and confirm metabolite identity via LC-MS/MS .
Q. What strategies resolve contradictions in data between structural analogs and L-Tyrosine, N-(1-oxoundecyl)- in absorption studies?
- Methodological Answer : Compare in vitro (e.g., Caco-2 cell monolayers) and in situ nasal/permeability models. For instance, carrier-mediated absorption (observed in L-tyrosine analogs) may conflict with passive diffusion in acylated derivatives. Use competitive inhibition assays (e.g., excess L-tyrosine) to identify transport mechanisms. Cross-validate with molecular docking simulations to assess binding affinity to transporters like LAT1 .
Q. How do structural modifications (e.g., acyl chain length) impact the bioactivity of L-Tyrosine derivatives?
- Methodological Answer : Conduct a SAR (Structure-Activity Relationship) study by synthesizing derivatives with varying acyl chains (C8–C18). Assess bioactivity via:
- Tyrosinase Inhibition Assays : Measure IC50 values against kojic acid controls .
- Cellular Uptake : Radiolabeled analogs in cell lines, quantified via scintillation counting.
Data from shorter-chain analogs (e.g., N-(1-oxobutyl)-L-tyrosine) show reduced log P (3.2) and lower membrane retention compared to N-(1-oxoundecyl)- derivatives .
Q. What advanced statistical methods are recommended for analyzing multi-variable datasets in L-Tyrosine, N-(1-oxoundecyl)- research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
